tert-butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate dihydrochloride
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Overview
Description
tert-Butyl N-{6-aminospiro[33]heptan-2-yl}carbamate dihydrochloride is a chemical compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate dihydrochloride typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The carbamate group can be reduced to yield the corresponding amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while reduction of the carbamate group would produce the corresponding amine.
Scientific Research Applications
tert-Butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of spirocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate: This compound has a similar spirocyclic structure but with an oxo group instead of an amino group.
tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate: This compound features a hydroxy group in place of the amino group.
Uniqueness
tert-Butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate dihydrochloride is unique due to its specific combination of functional groups and spirocyclic structure.
Properties
Molecular Formula |
C12H24Cl2N2O2 |
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Molecular Weight |
299.23 g/mol |
IUPAC Name |
tert-butyl N-(6-aminospiro[3.3]heptan-2-yl)carbamate;dihydrochloride |
InChI |
InChI=1S/C12H22N2O2.2ClH/c1-11(2,3)16-10(15)14-9-6-12(7-9)4-8(13)5-12;;/h8-9H,4-7,13H2,1-3H3,(H,14,15);2*1H |
InChI Key |
NYOHLMRIWCEQPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CC(C2)N.Cl.Cl |
Origin of Product |
United States |
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